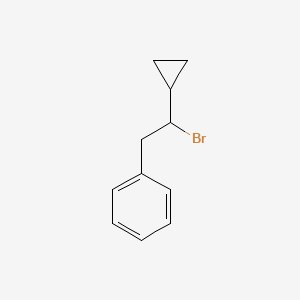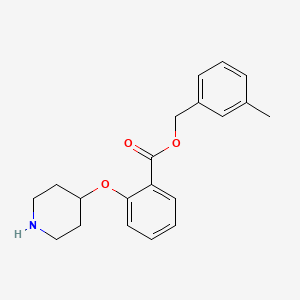
(3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of a 3-methylphenyl group, a piperidine ring, and a benzoate ester, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with (3-methylphenyl)methanol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion. The piperidine ring is introduced through a nucleophilic substitution reaction, where 2-chlorobenzoate is reacted with piperidine in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The piperidine ring and benzoate ester play crucial roles in binding to the active sites of the targets, influencing their function and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
(3-Methylphenyl)methyl 2-piperidin-4-ylacetate: Similar structure but with an acetate group instead of a benzoate ester.
(3-Methylphenyl)methyl 2-piperidin-4-yloxypropanoate: Similar structure with a propanoate ester.
(3-Methylphenyl)methyl 2-piperidin-4-yloxybutanoate: Similar structure with a butanoate ester.
Uniqueness
(3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its benzoate ester group provides distinct reactivity compared to other similar compounds, making it a valuable molecule for various applications .
Propiedades
Fórmula molecular |
C20H23NO3 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
(3-methylphenyl)methyl 2-piperidin-4-yloxybenzoate |
InChI |
InChI=1S/C20H23NO3/c1-15-5-4-6-16(13-15)14-23-20(22)18-7-2-3-8-19(18)24-17-9-11-21-12-10-17/h2-8,13,17,21H,9-12,14H2,1H3 |
Clave InChI |
ITYBDMUHHXSYNW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)COC(=O)C2=CC=CC=C2OC3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide](/img/structure/B13889305.png)
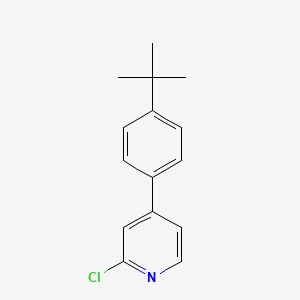
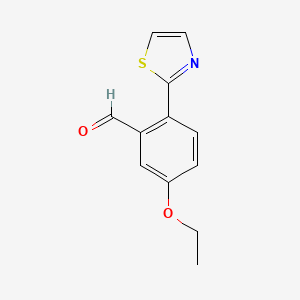
![Bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13889319.png)
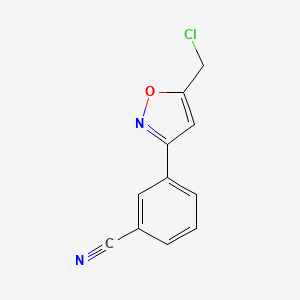





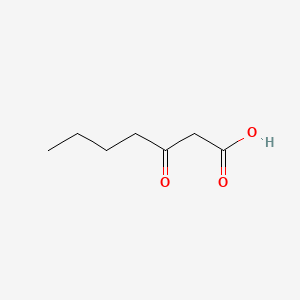
![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13889364.png)
